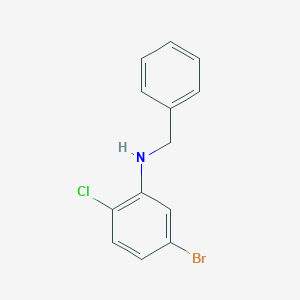

N-benzyl-5-bromo-2-chloroaniline

Description

N-Benzyl-5-bromo-2-chloroaniline is a halogenated aromatic amine featuring a benzyl group attached to the nitrogen atom of an aniline core. The aromatic ring is substituted with bromine at the 5-position and chlorine at the 2-position. Its molecular formula is C₁₃H₁₁BrClN, with a molecular weight of 296.59 g/mol.

Properties

IUPAC Name |

N-benzyl-5-bromo-2-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClN/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNRCVKBBZELAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Benzylation of aromatic amines typically employs benzyl halides (e.g., benzyl bromide or chloride) under basic conditions. For 5-bromo-2-chloroaniline, this involves nucleophilic substitution at the amine:

Key Parameters :

Optimization Challenges

-

Regioselectivity : Competing N-alkylation versus C-alkylation is mitigated by using excess benzyl halide (1.5–2.0 equiv).

-

Purification : Column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures isolates the product.

Halogenation of N-Benzyl-2-Chloroaniline

Bromination Strategies

Introducing bromine at the para position relative to chlorine requires directed metalation or electrophilic substitution.

Electrophilic Bromination

Using bromine (Br) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl) directs bromination to the electron-rich para position:

Conditions :

Directed Ortho Metalation (DoM)

Lithiation at the meta position (relative to chlorine) using n-butyllithium (n-BuLi) and diisopropylamine, followed by quenching with 1,2-dibromotetrafluoroethane, installs bromine selectively:

Yield : Reported yields for analogous systems reach 85–90%.

Comparative Analysis of Synthetic Routes

Mechanistic and Practical Considerations

Side Reactions and Mitigation

Analytical Validation

-

NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm).

-

LC-MS : Molecular ion peaks ([M+H] at m/z 325) verify molecular weight.

The patent-preferenced metalation route offers scalability:

-

Cost Efficiency : Diisopropylamine and n-BuLi, though moisture-sensitive, are recoverable via distillation.

Emerging Methodologies

Recent advances in photoredox catalysis could enable mild bromination using NBS and visible light, avoiding harsh reagents .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-2-chloroaniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from N-benzyl-5-bromo-2-chloroaniline. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. The IC50 values indicate the concentration required to inhibit cell growth by 50%, with some derivatives displaying IC50 values as low as 7.17 µM against MCF-7 cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 |

| 12d | MCF-7 | 13.92 |

| 7d | MCF-7 | 9.57 |

| Doxorubicin | MCF-7 | Reference |

These findings suggest that modifications to the N-benzyl group can enhance the anticancer efficacy of the base compound, making it a candidate for further development in cancer therapeutics.

1.2 VEGFR-2 Inhibition

In addition to its anticancer properties, this compound derivatives have been investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. Compounds have demonstrated IC50 values ranging from 0.503 µM to 0.728 µM against VEGFR-2, indicating strong potential for use in anti-angiogenic therapies .

Organic Synthesis

2.1 Synthesis of Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine and chlorine substituents allow for further functionalization through nucleophilic substitution reactions, facilitating the development of more complex molecules.

Table 2: Synthetic Applications of this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Various amines | Variable |

| Coupling reactions | Biologically active compounds | High |

The ability to modify the compound through various synthetic pathways enhances its utility in developing new therapeutic agents.

Case Studies

3.1 Case Study: Anticancer Drug Development

In a recent study, researchers synthesized a series of derivatives from this compound and evaluated their anticancer activities using standard assays. The results indicated that certain modifications led to significantly enhanced activity against both MCF-7 and A-549 cell lines, supporting the hypothesis that structural alterations can improve therapeutic efficacy .

3.2 Case Study: Synthesis Optimization

Another study focused on optimizing the synthesis route for producing this compound derivatives, achieving higher yields and reduced environmental impact through greener chemistry practices. This work underscores the importance of sustainable methods in pharmaceutical production, aligning with current trends towards environmentally friendly processes .

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-2-chloroaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism may involve interaction with specific biological targets, such as enzymes or receptors, leading to a therapeutic effect.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between N-benzyl-5-bromo-2-chloroaniline and analogous compounds:

Electronic and Steric Effects

- This compound : The bromine (electron-withdrawing) and chlorine substituents create an electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. The benzyl group enhances steric bulk and lipophilicity compared to simpler anilines.

- N-(2-Bromophenyl)-2-chloro-5-methylaniline : The 5-methyl group (electron-donating) increases electron density on the ring, contrasting with the bromine in the target compound. The 2-bromophenyl substituent introduces a planar aromatic group, reducing flexibility compared to the benzyl group .

- 4-Bromo-2-chloroaniline : Lacking an N-substituent, this compound exhibits strong intermolecular N–H⋯N hydrogen bonding, leading to higher melting points and crystalline stability .

Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound increases logP compared to 4-bromo-2-chloroaniline, making it more suitable for lipid-rich environments (e.g., blood-brain barrier penetration).

- Solubility: The absence of hydrogen-bonding donors (N–H) in this compound reduces water solubility relative to 4-bromo-2-chloroaniline .

- Reactivity : The chloromethyl group in N-benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline allows nucleophilic substitution, a feature absent in the target compound.

Biological Activity

N-benzyl-5-bromo-2-chloroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a benzyl group attached to an aniline structure with bromine and chlorine substituents. The presence of these halogens can influence the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. For instance, a study on related compounds demonstrated that halogenated derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of mitochondrial pathways and the regulation of Bcl-2 family proteins, which play crucial roles in cell survival and apoptosis.

Case Study: MCF-7 Cell Line

A specific case study evaluated the effect of N-benzyl-5-bromoindolin-2-one derivatives on the MCF-7 breast cancer cell line:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-benzyl-5-bromoindolin-2-one | 19.53 ± 1.05 | Induces apoptosis via Bax/Bcl-2 modulation |

| N-benzyl-5-bromoindolin-2-one | 13.92 ± 1.21 | Pro-apoptotic effects observed |

The study found that these compounds significantly upregulated Bax and downregulated Bcl-2, indicating a strong pro-apoptotic effect, which is crucial for anticancer therapies .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. A comparative study of benzyl bromide derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy Table

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Benzyl Bromide (1a) | S. aureus | 15 | 1 |

| Benzyl Bromide (1b) | E. faecalis | 9 | 2 |

| Benzyl Bromide (1c) | K. pneumoniae | 8 | 4 |

The results indicate that the compound exhibits moderate to high antibacterial activity, particularly against Staphylococcus aureus and Streptococcus pyogenes , with minimal inhibitory concentrations (MICs) ranging from 1 to 4 mg/mL .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. The efficacy was assessed through minimum inhibitory concentration (MIC) tests against common pathogens such as Candida albicans .

Antifungal Efficacy Table

| Compound | Target Fungi | MIC (mg/mL) |

|---|---|---|

| This compound | C. albicans | 0.5 |

| This compound | A. niger | 1 |

These findings suggest that the compound possesses potent antifungal properties, making it a candidate for further development in antifungal therapies .

Q & A

Basic Questions

Q. What are optimal synthetic routes for N-benzyl-5-bromo-2-chloroaniline, and what factors influence reaction yields?

- Methodology: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of N-benzyl-2-chloroaniline using electrophilic brominating agents (e.g., Br₂ in acetic acid) at 0–5°C minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product . Yields depend on stoichiometric control of bromine and reaction temperature.

Q. How can researchers confirm the identity and purity of this compound?

- Methodology: Combine spectroscopic techniques:

- ¹H/¹³C NMR : Characterize aromatic protons (δ 6.8–7.5 ppm for substituted benzene) and benzylic CH₂ (δ 4.3–4.5 ppm) .

- GC-MS : Verify molecular ion peaks (e.g., m/z ~295 for C₁₃H₁₀BrClN) and fragmentation patterns.

- HPLC : Assess purity (>95% by area normalization using C18 columns, methanol/water mobile phase) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodology: Use ethanol/water mixtures (70:30 v/v) at 60°C, followed by slow cooling to 4°C. Monitor crystal formation under polarized light microscopy to ensure uniform morphology .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and steric effects influence the conformational stability of this compound?

- Methodology: Perform X-ray crystallography (e.g., orthorhombic space group Pna2₁) to determine bond lengths and angles. Intramolecular H-bonds (N–H···O, ~2.55 Å) and steric hindrance from bromine/chlorine substituents stabilize planar conformations . Semi-empirical AM1 calculations can model energy-minimized geometries .

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for halogenated aniline derivatives?

- Methodology: Cross-validate using:

- IR Spectroscopy : Identify NH stretching (~3400 cm⁻¹) and C-Br/C-Cl vibrations (650–500 cm⁻¹) .

- DEPT-135 NMR : Differentiate CH₃/CH₂/CH groups to rule out overlapping signals.

- Crystallographic Data : Compare experimental bond lengths/angles with computational models (e.g., DFT) .

Q. What strategies mitigate dehalogenation or cross-coupling side reactions during functionalization of this compound?

- Methodology: Use Pd-catalyzed Suzuki-Miyaura coupling under inert atmospheres (Ar/N₂). Optimize ligand choice (e.g., SPhos for steric protection) and base (K₂CO₃ in THF/H₂O) to preserve halogen substituents. Monitor reactions via TLC with UV visualization .

Q. How does substituent electronic effects (Br vs. Cl) impact the compound’s reactivity in electrophilic aromatic substitution?

- Methodology: Compare reaction rates using nitration (HNO₃/H₂SO₄). Bromine’s strong electron-withdrawing effect directs incoming electrophiles to the para position relative to Cl. Quantify regioselectivity via LC-MS analysis of nitro-derivatives .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.